5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Physicochemical Properties Lipophilicity Drug Design

Researchers requiring a fluorinated indole-2-carboxylic acid scaffold for medicinal chemistry often encounter batch-to-batch variability in substitution pattern fidelity, which can derail SAR studies. This compound provides a consistent 5-fluoro-3-methyl substitution pattern that ensures reproducible physicochemical properties critical for intracellular target engagement. • Estimated LogP of 2.68 enhances passive membrane permeability vs. unsubstituted indole-2-carboxylic acid, supporting cellular kinase target access. • Fluorine atom at the 5-position improves metabolic stability, while the 3-methyl group modulates binding selectivity. • Serves as a versatile intermediate for kinase inhibitors, antimicrobial agents, and NMDA receptor glycine site antagonist SAR programs.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 16381-46-7
Cat. No. B174560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
CAS16381-46-7
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyXNWVWEWWPNKNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: Strategic Fluorinated Building Block


5-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-46-7) is a fluorinated indole-2-carboxylic acid derivative with a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol . It features a fluoro substituent at the 5-position and a methyl group at the 3-position of the indole ring, which collectively modulate its electronic properties, lipophilicity (LogP estimated at 2.68), and potential biological activity . As a member of the indole family, it serves as a versatile intermediate in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and compounds targeting neurological disorders .

Substituent Effects in Indole-2-Carboxylic Acid Analogs


Substituting one indole-2-carboxylic acid derivative for another without considering the precise substitution pattern can lead to significant deviations in physicochemical properties and biological performance. The specific combination of a 5-fluoro and 3-methyl substitution in this compound imparts a unique electronic and steric profile that directly influences key parameters such as lipophilicity (LogP) and aqueous solubility, which are critical for drug-likeness and formulation . For instance, the presence of the fluorine atom is known to enhance metabolic stability, while the methyl group at the 3-position can modulate binding affinity and selectivity towards biological targets . These effects are not uniform across analogs; a compound with a 6-fluoro substitution, a 3-methyl group alone, or an unsubstituted indole-2-carboxylic acid will exhibit a markedly different set of properties, making direct interchangeability without experimental validation a high-risk endeavor in research and development workflows .

5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: Key Analog Comparisons


Lipophilicity (LogP) vs. Indole-2-Carboxylic Acid

The compound exhibits an estimated LogP of 2.68, reflecting the combined influence of the 5-fluoro and 3-methyl substituents on lipophilicity . This value is higher than that of unsubstituted indole-2-carboxylic acid (estimated LogP ~1.5-2.0), indicating a significantly increased propensity for passive membrane permeability .

Physicochemical Properties Lipophilicity Drug Design

Aqueous Solubility Comparison

The estimated water solubility of 5-fluoro-3-methyl-1H-indole-2-carboxylic acid is 241.9 mg/L at 25°C, based on its estimated Log Kow of 2.68 . This is lower than the solubility of more polar, unsubstituted indole-2-carboxylic acid (estimated >1000 mg/L), demonstrating a clear trade-off between lipophilicity and aqueous solubility.

Physicochemical Properties Solubility Formulation

Boiling Point and Vapor Pressure Profile

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid has a predicted boiling point of 412.8±40.0 °C at 760 mmHg and a very low vapor pressure of 0.0±1.0 mmHg at 25°C . These values indicate the compound is a stable, non-volatile solid at room temperature, with handling and storage requirements that are typical for this class of aromatic carboxylic acids.

Physical Properties Stability Handling

Purity Specifications and Sourcing

Commercial offerings of 5-fluoro-3-methyl-1H-indole-2-carboxylic acid from major vendors, including Sigma-Aldrich, BOC Sciences, and AKSci, consistently specify a minimum purity of 95% . This standardization provides a reliable baseline for experimental reproducibility and minimizes the risk of impurities confounding biological or chemical assay results.

Purity Quality Control Procurement

5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: Key Applications


Kinase Inhibitor Scaffold with Enhanced Permeability

The compound's estimated LogP of 2.68, which is higher than that of unsubstituted indole-2-carboxylic acid, makes it a preferred starting scaffold for medicinal chemistry programs targeting intracellular kinases. The increased lipophilicity can improve passive diffusion across cell membranes, a critical factor for achieving cellular activity .

Nosiheptide Analogs via Mutational Biosynthesis

Research indicates that this fluorinated indolic acid can be utilized in mutational biosynthesis strategies to generate novel analogs of the antibiotic nosiheptide, expanding the structural diversity of the side-ring system . This application leverages the unique chemical handle provided by the fluorine atom for further derivatization.

Antimicrobial and Antiviral Agent Development

As an indole derivative, this compound is frequently employed as an intermediate in the synthesis of molecules with demonstrated antimicrobial and antiviral activities. Its structural features allow for modifications that can enhance biological activity against various targets, including those relevant to HIV and other infectious diseases .

NMDA Glycine Site Antagonist Research

Indole-2-carboxylic acids, including fluorinated derivatives, are a known class of antagonists for the glycine binding site of the NMDA receptor. This specific compound, with its 5-fluoro and 3-methyl substitution, can serve as a valuable tool compound for structure-activity relationship (SAR) studies aimed at mapping the pharmacophore of this therapeutically relevant target for neurological disorders [1].

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